molecular formula C29H32N6O4S B11697366 N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11697366
M. Wt: 560.7 g/mol
InChI Key: JGOIEIOICQRCDK-UXHLAJHPSA-N
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Description

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a diethylamino group, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Attachment of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction.

    Formation of the Dimethoxyphenyl Group: This group is typically introduced through an electrophilic aromatic substitution reaction.

    Final Coupling Reaction: The final step involves coupling the triazole ring with the diethylamino and dimethoxyphenyl groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions and cellular processes. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N-{(E)-[4-(diethylamino)phenyl]methylidene}-N-(3-nitrophenyl)amine

Uniqueness

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H32N6O4S/c1-5-34(6-2)23-14-12-21(24(36)17-23)18-30-31-27(37)19-40-29-33-32-28(35(29)22-10-8-7-9-11-22)20-13-15-25(38-3)26(16-20)39-4/h7-18,36H,5-6,19H2,1-4H3,(H,31,37)/b30-18+

InChI Key

JGOIEIOICQRCDK-UXHLAJHPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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